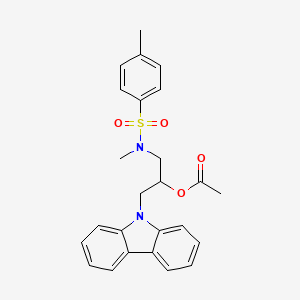

![molecular formula C13H9NO2S B2855550 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897771-31-1](/img/structure/B2855550.png)

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It’s a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example of synthesis involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Another method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzothiophene-based compounds can be analyzed using various spectroscopic techniques. For instance, a series of 5-thiophen-2-yl pyrazole derivatives were structurally analyzed using DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The physical and chemical properties of “5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” would depend on its specific structure and substituents.科学研究应用

Antimicrobial Properties

Benzothiophene derivatives, which include compounds similar to “5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid”, have been tested for their antimicrobial properties. They have shown high antibacterial activity against microorganisms such as S. aureus . Some of these compounds also have potential to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Certain benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references like trolox .

Anti-inflammatory and Anticancer Properties

Thiophene derivatives, including benzothiophene compounds, have been used as anti-inflammatory and anticancer drugs . For example, Raloxifene, a benzothiophene-based drug, is used for the treatment of breast cancer .

Inhibitors of Lipid Peroxidation

Thiophene derivatives are known as strong inhibitors of lipid peroxidation .

Potassium Channel Openers

Thiophene derivatives have been used as potassium channel openers .

Topoisomerase Inhibitors

Thiophene derivatives have been used as topoisomerase inhibitors .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

Benzo[b]thiophene-2-boronic acid, a compound related to “5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid”, is used in the synthesis of phosphorescent sensor for quantification of copper (II) ion .

作用机制

Target of Action

Related compounds such as benzo[b]thiophene derivatives have been shown to interact with various biological targets, including enzymes like beta-lactamase .

Mode of Action

It’s known that the benzo[b]thiophene moiety in similar compounds can act as an electron-output site due to its strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Related benzo[b]thiophene derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

Related benzo[b]thiophene derivatives have been associated with various biological activities, including antimicrobial and antioxidant properties .

Action Environment

The action, efficacy, and stability of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid could potentially be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by exposure to light, heat, and oxygen .

安全和危害

Benzothiophene has several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

未来方向

Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They also play a vital role in the discovery and development of new drug candidates due to their biological and pharmacological properties . Therefore, future research could focus on exploring new benzothiophene derivatives and their potential applications in medicine and other fields.

属性

IUPAC Name |

5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKORJPYOGIVWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)